2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring, along with the pyridine moiety, makes this compound particularly interesting for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting thiosemicarbazide with 3,4-dichlorobenzyl chloride to form 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide.
Allylation and Pyridine Introduction: The allyl group is introduced through an allylation reaction, and the pyridine moiety is incorporated via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and anti-infective agent.
Medicine: Explored for its chemopreventive and chemotherapeutic effects on cancer.
Mechanism of Action
The mechanism of action of 2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with various molecular targets:
Molecular Targets: The compound can target viral enzymes such as reverse transcriptase, integrase, and protease, making it a potential antiviral agent.
Pathways Involved: It may inhibit the polymerase activity of viral enzymes, thereby blocking viral replication.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol: Shares the triazole and dichlorobenzyl moieties but lacks the allyl and pyridine groups.
Ethyl 2-((4-allyl-5-((diphenylphosphoryl)methyl)-4H-1,2,4-triazole-3-yl)thio)acetate: Contains a similar triazole core but with different substituents.
Uniqueness
2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to the combination of its allyl, dichlorobenzyl, and pyridine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
618880-25-4 |
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Molecular Formula |
C17H14Cl2N4S |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C17H14Cl2N4S/c1-2-9-23-16(15-5-3-4-8-20-15)21-22-17(23)24-11-12-6-7-13(18)14(19)10-12/h2-8,10H,1,9,11H2 |
InChI Key |
XJZXXOZTGZYSFB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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